(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone

Description

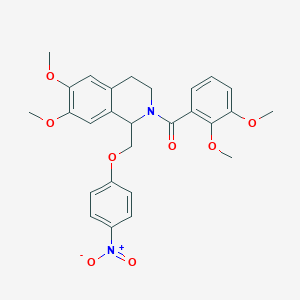

The compound "(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone" features a complex isoquinoline scaffold substituted with multiple methoxy groups and a 4-nitrophenoxymethyl moiety. Its structure integrates a ketone-linked 2,3-dimethoxyphenyl group, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2,3-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O8/c1-33-23-7-5-6-20(26(23)36-4)27(30)28-13-12-17-14-24(34-2)25(35-3)15-21(17)22(28)16-37-19-10-8-18(9-11-19)29(31)32/h5-11,14-15,22H,12-13,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNLLBMWMUSIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline backbone and subsequent functionalization. A notable method includes the use of 3,4-dimethoxy phenethylamine as a precursor in a one-pot reaction to yield high-purity products with significant yields .

Antiviral Activity

Recent studies have evaluated the antiviral properties of various isoquinoline derivatives against HIV-1 reverse transcriptase (RT). Compounds related to our target molecule exhibited significant inhibitory activity. Specifically, two derivatives demonstrated over 70% inhibition at a concentration of 100 μM, indicating that modifications in the structure can enhance antiviral potency .

Acetylcholinesterase Inhibition

The compound's structural features suggest potential activity as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission. Some derivatives have shown moderate to potent inhibition against AChE, with IC50 values indicating effective binding and inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl rings. Electron-donating groups at the para position have been found to enhance inhibitory potency against HIV-1 RT. For instance, compounds with methyl or methoxy substitutions showed improved activity compared to their unsubstituted counterparts .

Case Study 1: HIV-1 RT Inhibition

In vitro studies involving a series of synthesized isoquinoline analogues revealed that specific substitutions significantly affected their inhibitory capacities against HIV-1 RT. For example, compounds with para-methyl substitution exhibited a 52.46% inhibition rate compared to 34.32% for unsubstituted analogues .

Case Study 2: AChE Inhibition

A study focusing on the structural analogs related to our target compound identified several as promising AChE inhibitors. The most effective compounds were characterized using molecular docking studies to elucidate their binding interactions with the enzyme's active site .

Data Summary

| Compound Name | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Compound A | HIV-1 RT Inhibitor | 0.29 μM | Most potent among tested |

| Compound B | AChE Inhibitor | 1.18 μM | Effective in Alzheimer's models |

| Target Compound | Moderate Activity | N/A | Further modifications needed |

Scientific Research Applications

Anticancer Properties

Research indicates that isoquinoline derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to the target molecule inhibit cancer cell proliferation by inducing apoptosis in various cancer lines. Specifically, the incorporation of methoxy groups enhances the lipophilicity and biological activity of these compounds .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In vitro studies showed that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition suggests potential uses in treating inflammatory diseases such as arthritis .

Neuroprotective Effects

Dihydroisoquinolines have been studied for neuroprotective effects. The compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

A notable case study involved the synthesis of various methoxy-substituted isoquinoline derivatives, which were tested for their cytotoxic effects against human cancer cell lines. Results indicated that compounds with similar structures to the target molecule exhibited IC50 values in the micromolar range, demonstrating significant anticancer potential .

Synthesis and Derivatives

The synthesis of (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone can be achieved through multiple synthetic routes involving palladium-catalyzed cross-coupling reactions. These methodologies allow for the efficient construction of complex molecular architectures while enabling the exploration of structure-activity relationships (SAR) in drug development .

Chemical Reactions Analysis

Primary Reaction Types

This compound undergoes three major reaction categories, influenced by its functional groups:

Reduction of the Nitro Group

The 4-nitrophenoxy substituent is susceptible to reduction:

Conditions : H₂ (1–3 atm), 10% Pd/C, ethanol, 25–60°C.

Outcome : Nitro group reduces to amine, forming "(6,7-dimethoxy-1-((4-aminophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone" .

Oxidation of the Dihydroisoquinoline Core

The saturated C3-C4 bond in the tetrahydroisoquinoline ring oxidizes under mild conditions:

Conditions : MnO₂, CH₂Cl₂, 25°C, 12–24 hrs.

Outcome : Forms a conjugated aromatic system, increasing planar rigidity.

Electrophilic Aromatic Substitution

Methoxy groups direct electrophiles to specific positions:

-

Nitration : Further nitration occurs at the para position of the 2,3-dimethoxyphenyl group .

-

Demethylation : BBr₃ selectively removes methoxy groups at elevated temperatures .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from similar derivatives due to its 2,3-dimethoxyphenyl and 4-nitrophenoxy groups:

Intermediate for Bioactive Molecules

The reduced amine derivative (post nitro reduction) serves as a precursor for:

-

Anticancer agents : Via Schiff base formation with aldehydes.

-

COX-II inhibitors : Structural similarity to biphenyl methanone derivatives (e.g., PYZ46 in ).

Functionalization Pathways

| Reaction | Conditions | Product Utility |

|---|---|---|

| Nitro → Amine | H₂/Pd-C, ethanol | Amine intermediates for peptide coupling . |

| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → 25°C | Phenolic handles for glycosylation . |

Stability and Degradation

-

Photodegradation : Nitro groups promote UV-induced decomposition. Store in amber vials.

-

Hydrolysis : The ketone resists hydrolysis at neutral pH but degrades under strongly acidic/basic conditions .

Industrial-Scale Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs identified from the evidence include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. | Reference |

|---|---|---|---|---|---|

| Target Compound | C₂₆H₂₅N₂O₈ | 493.49* | 4-nitrophenoxymethyl, 2,3-dimethoxyphenyl | Not Provided | N/A |

| 6,7-Dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2-ylmethanone | C₂₆H₂₅FNO₆ | 478.48 | 4-methoxyphenoxymethyl, 2-fluorophenyl | 486427-41-2 | |

| 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-nitrophenyl)ethanone | C₁₉H₂₀N₂O₅ | 356.37 | 4-nitrophenylacetyl | 82924-82-1 | |

| 6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | C₁₇H₁₇NO₅ | 315.32 | 4-nitrophenyl, isochromene core | 92774-40-8 |

*Calculated based on structural similarity.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-nitrophenoxymethyl group (strong electron-withdrawing) contrasts with analogs bearing 4-methoxyphenoxymethyl (electron-donating) or 2-fluorophenyl (moderate electron-withdrawing) groups. These differences likely impact solubility, bioavailability, and receptor binding .

Pharmacological and Physicochemical Properties

Solubility and LogP:

- The target compound’s nitro and methoxy substituents suggest moderate lipophilicity (estimated LogP ~2.5–3.5), comparable to the 4-nitrophenylacetyl analog (LogP ~2.8) .

- Fluorophenyl-containing analogs (e.g., CAS 486427-41-2) exhibit higher LogP (~3.8) due to fluorine’s hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .

Bioactivity Insights:

- The 4-nitrophenylacetyl derivative (CAS 82924-82-1) has been studied for kinase inhibition, where the nitro group enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in active sites .

- Isochromene derivatives (e.g., CAS 92774-40-8) are less explored pharmacologically but may exhibit redox activity due to the nitroaromatic moiety .

Q & A

Q. What are the key considerations for synthesizing this compound, and what catalytic systems are recommended?

The synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Evidence suggests palladium or copper catalysts (e.g., Pd(OAc)₂, CuI) in solvents like ethanol or DMF under reflux to enhance yield . Methoxy and nitro groups require protection/deprotection strategies to avoid undesired side reactions. Characterization via NMR and HPLC is critical to confirm structural integrity.

Q. How do the functional groups (methoxy, nitro, isoquinoline) influence reactivity and biological activity?

- Methoxy groups : Enhance lipophilicity and modulate electronic effects, potentially affecting binding to biological targets.

- Nitro group : Acts as an electron-withdrawing group, influencing redox properties and reactivity in further derivatization (e.g., reduction to amine).

- Isoquinoline core : Provides a rigid scaffold for intermolecular interactions (e.g., π-π stacking in enzyme binding) . Methodologically, substituent effects can be probed via comparative SAR studies using analogs with modified groups.

Q. What spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : Resolve methoxy and aromatic proton environments; integration ratios confirm substitution patterns.

- HRMS : Validates molecular formula.

- FTIR : Identifies carbonyl (C=O) and nitro (NO₂) stretching vibrations.

- X-ray crystallography (if crystalline): Provides absolute stereochemical confirmation .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Catalyst screening : Test Pd/Cu bimetallic systems to improve coupling efficiency .

- Solvent optimization : Use high-boiling solvents (e.g., DMF) with controlled moisture levels to stabilize intermediates.

- Reaction monitoring : Employ in-situ techniques like LC-MS to identify side products (e.g., dehalogenation or over-reduction) .

- Statistical design : Apply factorial experiments to isolate critical variables (temperature, catalyst loading) .

Q. How to resolve contradictions in biological activity data across studies?

- Source analysis : Verify compound purity (≥95% by HPLC) and exclude batch-to-batch variability.

- Assay conditions : Compare buffer pH, cell lines, and incubation times; nitro groups may exhibit pH-dependent redox behavior .

- Theoretical modeling : Use DFT calculations to predict electronic properties conflicting with experimental results (e.g., unexpected IC₅₀ values) .

Q. What methodologies assess environmental stability and degradation pathways?

- Hydrolytic stability : Test in buffers (pH 1–13) to identify labile bonds (e.g., ester or nitro groups prone to hydrolysis) .

- Photodegradation : Expose to UV-Vis light and analyze by LC-HRMS for byproducts.

- Microbial degradation : Use soil/water microcosms with LC-MS/MS to track metabolite formation .

Q. How to design a study linking this compound’s activity to a theoretical framework (e.g., enzyme inhibition)?

- Hypothesis-driven design : Start with molecular docking against target enzymes (e.g., kinases) using software like AutoDock.

- Experimental validation : Compare inhibition constants (Kᵢ) with computational binding energies.

- Controlled variables : Include positive controls (known inhibitors) and account for solvent effects on protein-ligand interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Mitigation |

|---|---|---|

| Dehalogenated intermediate | Over-reduction of nitro group | Use milder reducing agents |

| Ether cleavage | Acidic conditions | Protect methoxy groups with TMS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.